2,3,5,6-Tetrafluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,3,5,6-tetrafluorobenzoic acid involves multiple steps starting from different precursors, demonstrating the versatility of approaches to obtain this compound. Wang Wei-jie (2008) outlines a method that begins with 2,3,5,6-tetrafluorobenzoic acid as raw material, proceeding through acyl chlorination, amidation, and Hofmann degradation, yielding a product with high purity (98%) and considerable yield (75.6%) (Wang Wei-jie, 2008). Another method described by Orthaber et al. (2010) involves reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium and carbonation with CO2, achieving high yields (95%) of pure product without extensive purification (Orthaber et al., 2010).
Molecular Structure Analysis
Investigations into the molecular structure of 2,3,5,6-tetrafluorobenzoic acid reveal its potential for forming dimers and the presence of extensive hydrogen bonding networks. The crystal structure analysis by Zhu (2009) demonstrates intermolecular O—H⋯N hydrogen bonds linking molecules into a trimeric structure, further assembled into a three-dimensional network through weak C—H⋯F interactions (Xiao-Hong Zhu, 2009).
Chemical Reactions and Properties
2,3,5,6-Tetrafluorobenzoic acid participates in various chemical reactions, leading to the formation of diverse functional compounds. The study by Fielding and Shirley (1992) on the synthesis and reactions of 4-sulpho-2,3,5,6,-tetrafluorobenzoic acid shows its reactivity towards different chemical agents, resulting in a variety of derivatives with potential applications in materials science and chemistry (Fielding & Shirley, 1992).
Physical Properties Analysis
The physical properties of 2,3,5,6-tetrafluorobenzoic acid, such as phase transitions and molecular interactions, have been explored. Subhapriya et al. (2017) conducted a conformational study using density functional theory (DFT), revealing the existence of hydrogen bonding through vibrational frequencies, NBO analysis, and molecular electrostatic potential (MEP) studies. This analysis helps understand the compound's stability and interactions with other molecules (Subhapriya et al., 2017).
Chemical Properties Analysis
The chemical properties of 2,3,5,6-tetrafluorobenzoic acid, including its reactivity and the formation of complexes with metals, offer insights into its application in designing new materials. Ma et al. (2006) synthesized a series of new organotin(IV) derivatives with 2,3,5,6-tetrafluorobenzoic acid, demonstrating the compound's versatility in forming complexes with interesting topological properties (Ma et al., 2006).
Scientific Research Applications
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Scientific Field: Biochemistry
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Scientific Field: Analytical Chemistry
- Application : This compound has been used in the development of a new method for measuring thiol concentration using 19F NMR spectroscopy . Thiols are organic compounds that contain a sulfur-hydrogen bond. They are important in biochemistry because they are found in many enzymes and proteins.
- Results or Outcomes : This method can be applied to measuring glutathione and albumin concentrations in rat blood . Glutathione is an important antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components. Albumin is a protein made by your liver. It helps keep fluid in your bloodstream so it doesn’t leak into other tissues.
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Scientific Field: Proteomics
- Application : This compound has been used in the development of a new method for measuring protease activity . Proteases are enzymes that break down proteins and peptides, and they play a crucial role in many biological processes.
- Method of Application : The method involves using a probe that is intrinsically non-fluorescent but only becomes fluorescent after reacting with a target protease . 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of this probe.
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Scientific Field: Medicinal Chemistry
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Scientific Field: Chemical Research
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Scientific Field: Protein Biochemistry
- Application : This compound has been used in the development of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .
- Method of Application : The method involves using a probe that is intrinsically non-fluorescent but only becomes fluorescent after reacting with a target protease . 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of this probe.
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLBXIOFJUWSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340798 | |
Record name | 2,3,5,6-Tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluorobenzoic acid | |
CAS RN |
652-18-6 | |
Record name | 2,3,5,6-Tetrafluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetrafluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetrafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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